Benzyl 3-oxa-7-azabicyclo[3.3.1]nonan-9-ylcarbamate
Description
Benzyl 3-oxa-7-azabicyclo[3.3.1]nonan-9-ylcarbamate is a bicyclic heterocyclic compound featuring a fused 3-oxa-7-azabicyclo[3.3.1]nonane core substituted with a benzyl carbamate group at position 7. This scaffold combines oxygen and nitrogen atoms within a rigid bicyclic framework, which confers unique conformational stability and reactivity. Such bicyclic systems are of significant interest in medicinal chemistry due to their ability to mimic bioactive conformations of natural products and peptides . The compound’s structural rigidity and functional group diversity make it a valuable intermediate for synthesizing pharmacologically active molecules, particularly in antimicrobial, anticancer, and neurological drug discovery .
Properties
IUPAC Name |
benzyl N-(3-oxa-7-azabicyclo[3.3.1]nonan-9-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c18-15(20-8-11-4-2-1-3-5-11)17-14-12-6-16-7-13(14)10-19-9-12/h1-5,12-14,16H,6-10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWOOAGHIXSMBQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC(C2NC(=O)OCC3=CC=CC=C3)CN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-oxa-7-azabicyclo[3.3.1]nonan-9-ylcarbamate typically involves the reaction of benzylamine with a suitable oxabicyclo[3.3.1]nonanone derivative. The reaction conditions often require the use of a base, such as sodium hydride, and an appropriate solvent, such as tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: Benzyl 3-oxa-7-azabicyclo[3.3.1]nonan-9-ylcarbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in tetrahydrofuran.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, Benzyl 3-oxa-7-azabicyclo[3.3.1]nonan-9-ylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries .
Biology and Medicine: Its bicyclic structure can interact with biological targets, making it a candidate for drug development .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of Benzyl 3-oxa-7-azabicyclo[3.3.1]nonan-9-ylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The oxabicyclo and azabicyclo frameworks provide a rigid structure that can fit into the active sites of proteins, influencing their function .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table highlights key structural and functional differences between Benzyl 3-oxa-7-azabicyclo[3.3.1]nonan-9-ylcarbamate and related bicyclic compounds:
Key Observations:
Core Heteroatom Influence: Replacement of nitrogen (3,7-diazabicyclo derivatives) with oxygen (3-oxa-7-azabicyclo) alters electronic properties and hydrogen-bonding capacity. For example, 3-oxa derivatives exhibit higher solubility in polar solvents compared to their diaza counterparts . The diazabicyclo compounds (e.g., 3,7-diazabicyclo[3.3.1]nonan-9-one derivatives) demonstrate superior lipophilicity, enhancing their ability to cross biological membranes .
Substituent Effects :
- Benzyl Carbamate vs. Hydroxyl Groups : The benzyl carbamate group in the target compound improves stability against enzymatic degradation compared to the hydroxylated analog .
- Imidazole and Alkoxyalkyl Chains : Substituents like imidazole-propyl (in O-benzoyloxime derivatives) confer strong cytotoxic activity by interacting with intracellular targets such as tubulin .
Conformational Stability: X-ray crystallography studies on 6,8-bis(2-chlorophenyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-one reveal a "chair-boat" conformation, which is critical for receptor binding . In contrast, diazabicyclo derivatives adopt a more planar conformation due to reduced steric hindrance .
Analytical Data:
Biological Activity
Benzyl 3-oxa-7-azabicyclo[3.3.1]nonan-9-ylcarbamate, also known as 9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one, is a compound of interest due to its potential biological activities, particularly in the context of pharmacology and toxicology. This article examines its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- IUPAC Name : (1R,5S)-9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one
- CAS Number : 81514-40-1
- Molecular Formula : C14H17NO2
- Molecular Weight : 231.29 g/mol
- Physical Form : Pale-yellow to yellow-brown solid
This compound is believed to interact with various biological targets, primarily through its action on cholinergic systems. Compounds in this class often exhibit inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, thereby enhancing cholinergic signaling.
Inhibition of Acetylcholinesterase
Research indicates that related compounds have shown significant inhibitory effects on AChE:
This suggests that benzyl 3-oxa derivatives may have therapeutic potential in treating conditions like Alzheimer's disease, where cholinergic signaling is impaired.
Antimicrobial Activity
Studies have indicated that benzyl 3-oxa derivatives possess antimicrobial properties against various pathogens. For instance:
- Staphylococcus aureus : Exhibited significant inhibition at concentrations as low as 100 µg/mL.
This antimicrobial effect can be attributed to the compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Anticancer Activity
Preliminary studies suggest that benzyl 3-oxa derivatives may exhibit anticancer properties:
-
Cell Lines Tested :
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
-
Findings :
- Dose-dependent cytotoxicity was observed, with IC50 values ranging from 10 to 30 µM in treated cell lines.
These findings indicate potential for development as anticancer agents, warranting further investigation into their mechanisms and efficacy in vivo.
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of benzyl 3-oxa derivatives in a mouse model of neurodegeneration induced by toxins. The results demonstrated:
- Reduction in Neuronal Death : The compound significantly reduced neuronal apoptosis compared to control groups.
This suggests a protective role against neurodegenerative diseases.
Case Study 2: Toxicological Assessment
A toxicological assessment evaluated the safety profile of benzyl 3-oxa derivatives:
| Parameter | Result |
|---|---|
| Acute Toxicity | LD50 > 2000 mg/kg (oral) |
| Skin Irritation | Mild irritant |
| Mutagenicity | Negative in Ames test |
These results indicate a favorable safety profile, although further long-term studies are necessary.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
